3-Nitro-4-pentylaniline
Description
3-Nitro-4-pentylaniline is a nitro-substituted aromatic amine characterized by a benzene ring with:
- Amino group (-NH₂) at position 1 (aniline backbone).
- Nitro group (-NO₂) at position 3.
- Pentyl group (-C₅H₁₁) at position 4.
This compound combines the electron-withdrawing nitro group with a hydrophobic pentyl chain, making it distinct from simpler nitroaniline derivatives.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.261 |
IUPAC Name |
3-nitro-4-pentylaniline |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13(14)15/h6-8H,2-5,12H2,1H3 |
InChI Key |
SKUKJVSJRNTRRP-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key analogs and their differences:
*Calculated based on formula.
Key Observations:
Substituent Position: The 3-nitro group in this compound creates meta-directing electronic effects, reducing resonance stabilization of the amino group compared to para-nitro analogs like 4-nitroaniline . 4-pentyl substitution introduces steric bulk and hydrophobicity, distinguishing it from methyl or smaller alkyl derivatives (e.g., 3-Methyl-4-nitroaniline) .
Physical Properties: Longer alkyl chains (pentyl vs. methyl) lower melting points due to disrupted crystal packing. The pentyl group in this compound likely reduces aqueous solubility compared to unsubstituted nitroanilines.
Synthetic Routes :
- Nitroaniline derivatives are typically synthesized via nitration of aniline precursors or alkylation of nitro-substituted intermediates. For instance, 3-Methyl-4-nitroaniline may involve nitration of 3-methylaniline , while this compound could require Friedel-Crafts alkylation or nucleophilic substitution on 3-nitroaniline .
Reactivity and Functionalization
- Nitro Group Reactivity : The nitro group in all analogs is a strong electron-withdrawing group, making the aromatic ring less reactive toward electrophilic substitution. However, the pentyl chain in this compound may stabilize intermediates in reduction reactions (e.g., catalytic hydrogenation to amines).
- This contrasts with methyl or isopropyl groups, which offer less pronounced hydrophobicity .
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